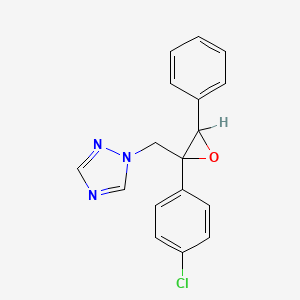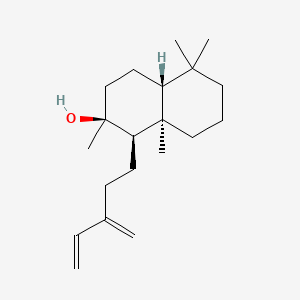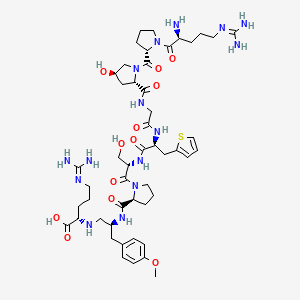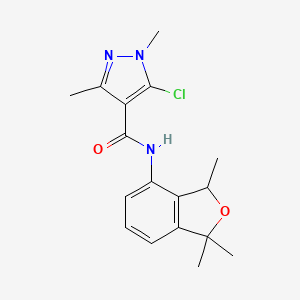
Furametpyr
Vue d'ensemble
Description
Furametpyr is a chemical compound with the molecular formula C17H20ClN3O2 and a molecular weight of 333.82 . It is commonly used as a fungicide .
Synthesis Analysis
The synthesis of Furametpyr involves the reaction of substituted pyrazole carboxyl chloride with substituted aniline. The starting material is acetoacetic ester .
Molecular Structure Analysis
The molecular structure of Furametpyr is represented by the formula C17H20ClN3O2 . It is a chiral molecule, and the technical material is a racemate comprising equimolar amounts of ®- and (S)-furametpyr .
Physical And Chemical Properties Analysis
Furametpyr is a colorless or light brown solid with a melting point of 150.2°C. It has a vapor pressure of 2×10-6Pa at 25°C and is soluble in water at a concentration of 225mg/l at 25°C .
Applications De Recherche Scientifique
Agricultural Fungicide
Furametpyr is primarily used as a fungicide in agriculture, particularly in rice cultivation. It is effective in controlling rice sheath blight, a significant disease affecting rice crops. The compound’s enantiomers, (+)-furametpyr and (-)-furametpyr, have been studied for their distinct effects and properties .
Enantioseparation Studies
The separation and determination of Furametpyr enantiomers are crucial for understanding their individual biological activities. Research has been conducted to evaluate the effects of mobile-phase composition and column temperature on the enantioseparation of Furametpyr .
Environmental Impact Analysis
Studies have also been carried out to assess the environmental impact of Furametpyr, including its behavior in soil and water systems. This is important for ensuring the toxicological safety of foods and understanding the compound’s ecological footprint .
Antifungal Mechanism Exploration
Furametpyr acts as a respiration inhibitor by blocking mitochondrial complex II. This mechanism is vital for designing new fungicides and understanding how existing compounds work against fungal pathogens .
Regulation and Safety Standards
The application of fungicides like Furametpyr in agriculture must adhere to strict regulations to ensure food safety. There is ongoing research into improving these regulations and developing safer antifungal agents .
Analytical Method Development
Analytical methods for resolving and determining Furametpyr enantiomers in agricultural samples such as rice, soil, and water have been developed. These methods are essential for monitoring and controlling the use of the fungicide .
Mécanisme D'action
Target of Action
Furametpyr primarily targets the succinate dehydrogenase (SDH) enzyme, which plays a crucial role in the citric acid cycle and the electron transport chain, two key processes in cellular respiration .
Mode of Action
Furametpyr is a systemic fungicide with curative and protectant properties . It works by inhibiting the mitochondrial succinate oxidation process . This inhibition disrupts the energy production within the fungal cells, leading to their death .
Biochemical Pathways
The major biochemical pathway affected by Furametpyr is the citric acid cycle (also known as the Krebs cycle) and the electron transport chain . Both these pathways are critical for energy production in cells. By inhibiting the succinate dehydrogenase enzyme, Furametpyr disrupts these pathways, leading to energy depletion and eventual cell death .
Pharmacokinetics
Furametpyr is rapidly absorbed, distributed, metabolized, and excreted in rats . The major biotransformation reactions of Furametpyr in rats include N-demethylation, oxidation of the methyl group at C3 of the pyrazole ring, oxidation of the methyl group at C1 of the 1,3-dihydroisobenzofuran ring, hydroxylation at C3 of the 1,3-dihydroisobenzofuran ring, and hydroxylation at C7 of the 1,3-dihydroisobenzofuran ring . These metabolic processes impact the bioavailability of Furametpyr.
Result of Action
The primary result of Furametpyr’s action is the control of fungal diseases, particularly rice sheath blight . By disrupting energy production within the fungal cells, Furametpyr effectively inhibits the growth and proliferation of the fungi, thereby controlling the spread of the disease .
Action Environment
The efficacy and stability of Furametpyr can be influenced by various environmental factors. While specific details on how environmental factors influence Furametpyr’s action are not readily available, it’s generally understood that factors such as temperature, pH, and moisture can impact the effectiveness of fungicides. Additionally, the mobility of Furametpyr in the environment can also influence its efficacy. For instance, Furametpyr has been described as moderately mobile in the environment, which could influence its distribution and consequently, its effectiveness .
Safety and Hazards
Orientations Futures
Furametpyr is widely used in rice fields to control rice sheath blight. It has excellent preventive and therapeutic effects due to its systemic and translaminar action. The recommended dose for preventing rice sheath blight in the field is 450-600g of active ingredient per hectare .
Relevant Papers
The paper titled “Enantioseparation and determination of the chiral fungicide furametpyr” provides valuable information for controlling rice sheath blight . Another paper titled “Enantioseparation and Determination of the Chiral Fungicide Furametpyr” discusses how furametpyr enantiomers are treated as one compound in traditional achiral analysis, which only provides partial information .
Propriétés
IUPAC Name |
5-chloro-1,3-dimethyl-N-(1,1,3-trimethyl-3H-2-benzofuran-4-yl)pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-9-13(15(18)21(5)20-9)16(22)19-12-8-6-7-11-14(12)10(2)23-17(11,3)4/h6-8,10H,1-5H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTLIYOWLVMQBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC=C2NC(=O)C3=C(N(N=C3C)C)Cl)C(O1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057948 | |
| Record name | Furametpyr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furametpyr | |
CAS RN |
123572-88-3 | |
| Record name | Furametpyr | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123572-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furametpyr [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123572883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furametpyr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FURAMETPYR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLX6TNK3NC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A:
- Spectroscopic Data: Specific details regarding NMR and MS data can be found in studies focusing on the identification of Furametpyr and its metabolites. []
A: Yes, Furametpyr demonstrates compatibility with various fungicidal compounds, including strobilurins, triazoles, and other carboxamides, often resulting in synergistic effects. [, , , , , ]
A: Based on the available research, Furametpyr's primary function is fungicidal, and no direct evidence suggests it acts as a catalyst in chemical reactions. [, , , , , , , , , , , , , , , , ]
A: Yes, in silico studies have investigated Furametpyr's potential as a fungicide, predicting its binding affinity to target proteins in Puccinia triticina and analyzing its pharmacokinetic properties. [, ]
A: Research on carboxin-related carboxamides, including Furametpyr, highlights the importance of the aromatic rings and N-substituent for fungicidal activity. Modifications in these areas can significantly impact potency and spectrum of activity. []
A: While specific stability data are not detailed in the provided abstracts, Furametpyr is formulated into various agricultural products, suggesting suitable stability for those applications. [, , , , ] Formulation strategies likely focus on optimizing its solubility, bioavailability, and delivery to target fungi. [, , , , ]
A: What are the safety and environmental considerations for Furametpyr use?
A: Studies in rats reveal that Furametpyr is rapidly absorbed, extensively metabolized primarily via N-demethylation and oxidation, and excreted mainly through urine and feces. [, ] Species- and sex-related differences in metabolism have been observed. []
A: Furametpyr demonstrates efficacy against various fungal diseases in crops like rice, including rice sheath blight (Rhizoctonia solani) and rice blast (Pyricularia oryzae). [, , , ]
A: While the provided abstracts do not mention specific resistance cases, studies on related fungicides emphasize the need to monitor for potential resistance development, particularly with the increasing use of Furametpyr in agriculture. []
A: While detailed toxicological data are not provided, research on the compound's metabolism and disposition in mammals contributes to understanding its safety profile. [, , ]
ANone: The provided research papers primarily focus on Furametpyr's fungicidal properties and environmental fate. These specific aspects are not extensively covered in the provided research.
A: Several other fungicidal compounds, such as strobilurins, triazoles, and other carboxamides, are available as alternatives to Furametpyr, each with its own mode of action and efficacy profile. [, , , , , , ]
ANone: Specific recommendations for Furametpyr recycling and waste management are not detailed in the provided research.
A: Essential tools include analytical techniques like high-performance liquid chromatography (HPLC) [] and gas chromatography-tandem mass spectrometry (GC-MS/MS) [, ] for quantifying Furametpyr and its metabolites in various matrices. Additionally, in silico modeling tools are valuable for predicting its interactions with biological targets and for pharmacokinetic analyses. [, ]
A: While the provided abstracts lack specific dates, the research suggests Furametpyr emerged as a fungicide in the 1990s, primarily for controlling rice sheath blight in Japan. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



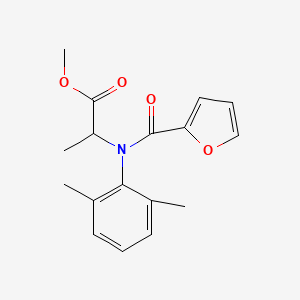
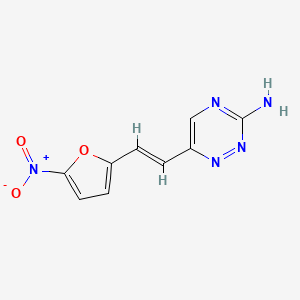

![{[1-(4-Tert-butylphenoxy)-3-(propan-2-ylamino)propan-2-yl]oxy}(oxo)acetic acid](/img/structure/B1674193.png)
![[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate](/img/structure/B1674195.png)
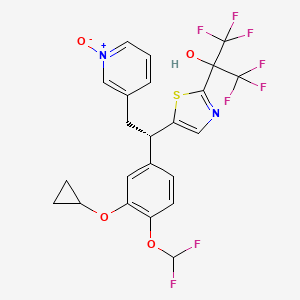
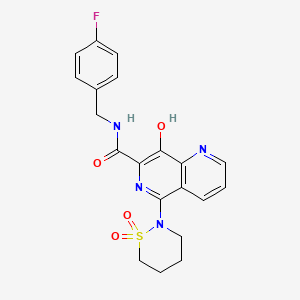

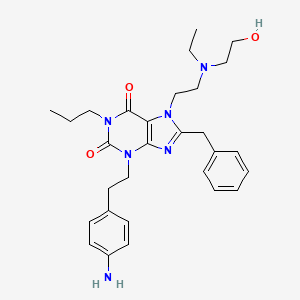
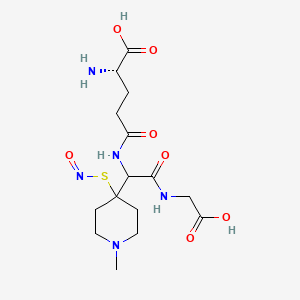
![methyl (2S)-2-[2,6-dimethyl-N-(1,2-oxazole-5-carbonyl)anilino]propanoate](/img/structure/B1674204.png)
